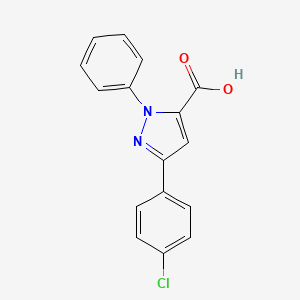

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)14-10-15(16(20)21)19(18-14)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTECAJSUOLDFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377791 | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618102-33-3 | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[1] The target molecule, a polysubstituted pyrazole, is of considerable interest in medicinal chemistry and drug discovery.

It is important to note that while the initial request specified the 5-carboxylic acid isomer, the predominant and most readily accessible synthetic route, detailed herein, leads to the formation of the 4-carboxylic acid isomer. This pathway proceeds via a three-step sequence commencing with the condensation of 4-chloroacetophenone and phenylhydrazine, followed by a Vilsmeier-Haack formylation to construct the pyrazole ring, and culminating in the oxidation of the resulting aldehyde. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the replication and potential optimization of this process.

Synthesis Pathway Overview

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is efficiently achieved in three sequential steps. The pathway begins with the formation of a hydrazone, which then undergoes cyclization and formylation in a single step, followed by a final oxidation to yield the target carboxylic acid.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound and its intermediates.

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate)

This procedure involves the condensation reaction between 4-chloroacetophenone and phenylhydrazine.

-

Materials:

-

4-chloroacetophenone (10 mmol)

-

Phenylhydrazine (10 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (few drops)

-

-

Procedure:

-

A solution of phenylhydrazine (10 mmol) in 20 mL of ethanol is prepared in a round-bottom flask.

-

4-chloroacetophenone (10 mmol) is added to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.[1]

-

The reaction mixture is heated to reflux at 60°C for 1-2 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into ice-cold water.

-

A yellow solid precipitate forms, which is collected by filtration.

-

The isolated product is purified by recrystallization from hot ethanol to yield the pure hydrazone.[1]

-

Step 2: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Aldehyde Intermediate)

This step utilizes the Vilsmeier-Haack reaction for the cyclization and formylation of the hydrazone intermediate.

-

Materials:

-

1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (10 mmol)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

-

Procedure:

-

The Vilsmeier-Haack reagent is prepared by adding POCl₃ (3.13 mL) dropwise to cooled DMF (0.59 mL) at 0 to -5°C.[1] A separate, more detailed source specifies adding POCl₃ (5 mL) to cold DMF (15 mL) with stirring at 273–278 K for 30 minutes.[2]

-

A solution of the hydrazone from Step 1 (10 mmol) in DMF is added in small portions to the Vilsmeier-Haack reagent, maintaining a reaction temperature of 60–65°C for 3-4 hours.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is gradually poured into crushed ice with continuous stirring.

-

The resulting solution is neutralized with solid NaHCO₃.

-

The precipitate that forms is filtered, dried, and purified by recrystallization from methanol to yield the aldehyde intermediate.[1]

-

Step 3: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Final Product)

This final step involves the oxidation of the pyrazole-4-carbaldehyde.

-

Materials:

-

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

-

Potassium permanganate (KMnO₄)

-

Distilled water

-

Pyridine

-

-

Procedure:

-

The aldehyde intermediate (1 mmol) is dissolved in a mixture of water and pyridine.[3]

-

The mixture is heated to 60–65°C.[4]

-

An aqueous solution of potassium permanganate is added portion-wise to the heated solution until a persistent purple color is observed.

-

The reaction is stirred at this temperature until TLC analysis indicates the complete consumption of the starting aldehyde.

-

The reaction mixture is cooled, and the excess permanganate is quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite solution).

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to afford the final 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

-

Quantitative Data

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 4-chloroacetophenone | C₈H₇ClO | 154.60 | Solid | - | 19 - 21 |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Liquid/Solid | - | 19 - 22 |

| 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine | C₁₄H₁₃ClN₂ | 244.72 | Yellow Solid | 90[1] | Not reported |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁ClN₂O | 282.73 | White Solid | 86 - 87.4[1][2] | 140 - 142[5] |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C₁₆H₁₁ClN₂O₂ | 298.72 [6] | Solid | ~85*[4] | Not reported |

*Yield reported for a structurally analogous compound under similar reaction conditions.

References

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C16H11ClN2O2 | CID 829984 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This molecule is of significant interest in medicinal and agricultural chemistry due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds. This document consolidates available data on its chemical structure, molecular properties, and provides a detailed, generalized experimental protocol for its synthesis. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and other specialized chemical products.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a central pyrazole ring substituted at positions 1, 3, and 5. The structural formula and key identifiers are presented below.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 618102-33-3[1]

-

Molecular Formula: C₁₆H₁₁ClN₂O₂[1]

-

SMILES: c1ccc(cc1)n2c(cc(n2)c3ccc(cc3)Cl)C(=O)O[1]

Physicochemical Properties

Table 1: Summary of Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 298.72 g/mol | Calculated[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (calculated) | 3.8909 | Computational[1] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Computational[1] |

| Hydrogen Bond Donors | 1 | Computational[1] |

| Hydrogen Bond Acceptors | 3 | Computational[1] |

| Rotatable Bonds | 3 | Computational[1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process, with the core of the synthesis being the Knorr pyrazole synthesis, a cyclocondensation reaction.[2][3][4][5] A generalized, detailed experimental protocol is outlined below. This protocol is based on established methods for the synthesis of analogous pyrazole carboxylic acids.[6][7]

3.1. General Synthetic Scheme

The overall synthetic strategy involves two main stages:

-

Formation of a 1,3-diketoester intermediate.

-

Cyclocondensation with phenylhydrazine to form the pyrazole ring, followed by hydrolysis.

3.2. Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This step involves a Claisen condensation between a substituted acetophenone and diethyl oxalate.

-

Materials:

-

4'-chloroacetophenone

-

Diethyl oxalate

-

Potassium t-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of potassium t-butoxide in anhydrous THF at 0°C, a solution of 4'-chloroacetophenone in anhydrous THF is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Following the addition, a solution of diethyl oxalate in anhydrous THF is added dropwise, maintaining the temperature at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, which can be purified by column chromatography.

-

3.3. Step 2: Synthesis of this compound

This step utilizes the Knorr pyrazole synthesis via a cyclocondensation reaction.

-

Materials:

-

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (from Step 1)

-

Phenylhydrazine

-

Ethanol

-

Aqueous sodium hydroxide solution

-

Aqueous hydrochloric acid

-

-

Procedure:

-

The ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is dissolved in ethanol.

-

To this solution, phenylhydrazine is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

-

After the formation of the pyrazole ester, the ethanol is removed under reduced pressure.

-

The resulting residue is then heated with an aqueous solution of sodium hydroxide to hydrolyze the ester to the carboxylic acid.

-

The reaction mixture is cooled, and the aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted phenylhydrazine.

-

The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate forms.

-

The solid precipitate, which is the desired this compound, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

-

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Potential Biological Significance

While specific signaling pathways for this compound are not yet elucidated in the literature, the pyrazole scaffold is a well-established pharmacophore. Compounds containing this moiety have demonstrated a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8][9] The presence of the 4-chlorophenyl and phenyl substituents, along with the carboxylic acid group, suggests that this compound may interact with various biological targets, making it a person of interest for further investigation in drug discovery programs.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While computational data provides a good starting point, further experimental validation of properties such as melting point, solubility, and pKa is necessary for a complete characterization. The provided synthetic protocol, based on the robust Knorr pyrazole synthesis, offers a reliable method for the preparation of this and similar compounds. The established biological relevance of the pyrazole core warrants further investigation into the specific pharmacological activities and mechanisms of action of this particular derivative.

References

- 1. chemscene.com [chemscene.com]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-33-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with significant potential in the fields of agrochemicals and pharmaceuticals.[1][2][3] Its structural features suggest a role as an intermediate in the synthesis of herbicides, fungicides, and therapeutic agents targeting inflammatory diseases and cancer.[2][3][4] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and insights into its potential biological activities and mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values from computational models provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 618102-33-3 | [2] |

| Molecular Formula | C₁₆H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 298.73 g/mol | [2] |

| Predicted XlogP | 4.0 | [5] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 3 | [6] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [6] |

| Storage Conditions | 0-8°C | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, which is a common route for this class of compounds. The general workflow is depicted in the diagram below.

Caption: General synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for similar pyrazole derivatives.

Step 1: Synthesis of 1-(4-Chlorophenyl)ethanone phenylhydrazone

-

In a round-bottom flask, dissolve 4-chloroacetophenone (1 mole equivalent) in ethanol.

-

Add phenylhydrazine (1 mole equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-chlorophenyl)ethanone phenylhydrazone.

Step 2: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 mole equivalents) to N,N-dimethylformamide (DMF, 5 mole equivalents) at 0°C with constant stirring.

-

Slowly add the 1-(4-chlorophenyl)ethanone phenylhydrazone from Step 1 to the Vilsmeier-Haack reagent.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Filter the precipitate, wash with water, and dry to yield 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to this compound

-

Suspend the pyrazole-4-carbaldehyde from Step 2 in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

-

Acidify the mixture with a dilute acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the pyrazole scaffold is a well-established pharmacophore with known anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[7] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins.

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Another key inflammatory mediator is Tumor Necrosis Factor-alpha (TNF-α), a cytokine that plays a central role in systemic inflammation.[8] Some pyrazole compounds have been shown to modulate TNF-α release.

Anticancer Activity

The anticancer potential of pyrazole derivatives is an active area of research. The proposed mechanisms often involve the inhibition of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The inhibition of COX-2, which is often overexpressed in various cancers, is one such mechanism.

Caption: Potential anticancer mechanisms of action.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays can be employed.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In the wells of the microplate, add the COX Assay Buffer, COX Probe, and the test compound at various concentrations.

-

Add the COX-2 enzyme to all wells except the blank.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[1]

-

TNF-α Release Assay in THP-1 Cells

This assay determines the effect of the compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells.[8]

-

Reagents and Materials:

-

THP-1 cell line

-

RPMI-1640 cell culture medium

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

-

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[9][10][11]

-

Determine the effect of the compound on TNF-α release.

-

In Vitro Cancer Cell Line Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.[12]

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Appropriate cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Conclusion

This compound is a molecule of interest for both the agrochemical and pharmaceutical industries. Its synthesis is achievable through established chemical routes. Based on the known activities of the pyrazole scaffold, this compound warrants further investigation for its potential anti-inflammatory and anticancer properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological efficacy and mechanism of action. Further studies are required to isolate and quantify its specific biological activities and to determine its full therapeutic or agrochemical potential.

References

- 1. assaygenie.com [assaygenie.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FCKeditor - Resources Browser [vinoge.com]

- 4. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 5. PubChemLite - this compound (C16H11ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic and Synthetic Profile of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is of significant interest in medicinal chemistry and materials science due to its versatile molecular scaffold. The following sections present tabulated spectroscopic data, a step-by-step experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1720-1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, 1585, 1500 | Medium-Strong | C=C stretching (Aromatic Rings) |

| ~1450 | Medium | C=N stretch (Pyrazole Ring) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~1100-1000 | Strong | C-Cl stretch |

| ~950 | Broad, Medium | O-H bend (Carboxylic Acid Dimer) |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet, Broad | 1H | COOH |

| ~7.80 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~7.65 | Doublet | 2H | Ar-H (meta to Cl) |

| ~7.50-7.30 | Multiplet | 5H | Phenyl-H |

| ~7.20 | Singlet | 1H | Pyrazole-H (C4) |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Carboxylic Acid) |

| ~152.0 | C3 (Pyrazole) |

| ~145.0 | C5 (Pyrazole) |

| ~139.0 | Quaternary C (Phenyl) |

| ~135.0 | Quaternary C (Chlorophenyl) |

| ~133.0 | C-Cl |

| ~129.5 | CH (Phenyl) |

| ~129.0 | CH (Chlorophenyl) |

| ~128.5 | CH (Phenyl) |

| ~125.0 | CH (Phenyl) |

| ~110.0 | C4 (Pyrazole) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| ~298/300 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| ~281/283 | [M-OH]⁺ |

| ~253/255 | [M-COOH]⁺ |

| ~111/113 | [C₆H₄Cl]⁺ |

| ~77 | [C₆H₅]⁺ |

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route for this compound, adapted from established methods for similar pyrazole derivatives.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(4-chlorophenyl)-3-oxopropanoate (1 equivalent) in ethanol.

-

Addition of Phenylhydrazine: Add phenylhydrazine (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Cooling and Precipitation: After reflux, cool the mixture to room temperature, which should induce the precipitation of the pyrazolone product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Drying: Dry the product in a vacuum oven.

Step 2: Vilsmeier-Haack Formylation to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: In a separate flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to dimethylformamide (DMF, 5 equivalents) with stirring.

-

Addition of Pyrazolone: Slowly add the dried 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) from Step 1 to the Vilsmeier reagent.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the aldehyde product to precipitate.

-

Isolation and Purification: Collect the crude aldehyde by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Step 3: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask, suspend the 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) from Step 2 in a mixture of acetic acid and water.

-

Oxidation: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, portion-wise while monitoring the reaction temperature.

-

Reaction Completion: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).

-

Acidification and Precipitation: Acidify the mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. The guide outlines the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule, supported by a standard experimental protocol and a structural diagram for clarity.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which will give rise to a series of signals in the ¹H NMR spectrum. The key proton groups are: the single proton on the pyrazole ring, the protons on the N-phenyl ring, the protons on the C-chlorophenyl ring, and the acidic proton of the carboxylic acid group.

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the target compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic protons on the phenyl and chlorophenyl rings are expected to show complex splitting patterns due to ortho, meta, and para couplings.

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1 | Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet (br s) | 1H | N/A |

| 2 | Phenyl (ortho-H) | 7.6 - 7.8 | Multiplet (m) | 2H | - |

| 3 | Phenyl (meta, para-H) | 7.3 - 7.5 | Multiplet (m) | 3H | - |

| 4 | 4-Chlorophenyl (H-a) | 7.4 - 7.6 | Doublet (d) | 2H | J ≈ 8-9 Hz |

| 5 | 4-Chlorophenyl (H-b) | 7.3 - 7.5 | Doublet (d) | 2H | J ≈ 8-9 Hz |

| 6 | Pyrazole (H-4) | 7.0 - 7.2 | Singlet (s) | 1H | N/A |

Spectral Interpretation

-

Carboxylic Acid Proton (> 12.0 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield and may exchange with deuterium in solvents like D₂O.

-

Aromatic Protons (7.3 - 7.8 ppm): Protons directly attached to an aromatic ring generally resonate in the 6.5-8.0 ppm region.[1]

-

N-Phenyl Group: The protons on the phenyl ring attached to the pyrazole nitrogen will likely appear as complex multiplets. The ortho protons are expected to be the most downfield due to their proximity to the heterocyclic ring.

-

C-Chlorophenyl Group: The protons on the 4-chlorophenyl ring constitute an AA'BB' system, which often simplifies to two doublets. The protons ortho to the pyrazole ring (H-a) and those ortho to the chlorine atom (H-b) will have distinct chemical shifts and will couple with their respective ortho neighbors. Electron-withdrawing groups like chlorine tend to deshield ortho and para protons.[2]

-

-

Pyrazole Proton (7.0 - 7.2 ppm): The single proton at the C-4 position of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the surrounding substituents on the heterocyclic ring.

Standard Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum for a compound like this compound is provided below.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often suitable for carboxylic acids as it can help in observing the exchangeable -COOH proton.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard: If quantitative analysis is required, a known amount of an internal standard can be added. For routine characterization, the residual solvent peak is often used for referencing.

4.2. Instrument Parameters (400 MHz Spectrometer)

-

Nucleus: ¹H

-

Solvent: DMSO-d₆ (or CDCl₃)

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5 times the longest T1) is crucial for accurate integration in quantitative NMR.[3]

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 16 ppm.

4.3. Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak in the spectrum.

Logical Workflow for Spectral Analysis

Caption: A standard workflow for the acquisition and interpretation of a ¹H NMR spectrum for structural elucidation.

References

An In-depth Technical Guide to 13C NMR Analysis of Pyrazole Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of pyrazole carboxylic acid derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Accurate structural characterization is paramount, and 13C NMR is an indispensable tool in this endeavor.

Core Principles of 13C NMR in Pyrazole Analysis

13C NMR spectroscopy provides detailed information about the carbon framework of a molecule. For pyrazole carboxylic acid derivatives, this technique is crucial for:

-

Confirming the pyrazole ring structure: The chemical shifts of the C3, C4, and C5 carbons are characteristic of the pyrazole core.

-

Identifying substituent effects: The position and nature of substituents on the pyrazole ring and the carboxylic acid group significantly influence the chemical shifts of the ring carbons.

-

Investigating tautomerism: N-unsubstituted pyrazoles can exist in tautomeric forms, and 13C NMR, often in conjunction with 1H NMR, can help determine the predominant tautomer in solution.[4][5]

-

Verifying regiochemistry: In reactions where multiple isomers can be formed, 13C NMR is essential for unambiguous structure determination.

13C NMR Chemical Shift Data for Pyrazole Derivatives

The chemical shifts of the carbon atoms in pyrazole derivatives are influenced by the electronic environment. Electron-withdrawing groups, such as nitro groups or the carboxylic acid itself, generally cause a downfield shift (to a higher ppm value) of the attached and nearby carbons. Conversely, electron-donating groups tend to cause an upfield shift (to a lower ppm value).

The following table summarizes representative 13C NMR chemical shift data for pyrazole and some of its carboxylic acid derivatives. It is important to note that chemical shifts can be influenced by the solvent and the concentration of the sample.

| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | Carboxyl C (ppm) | Other Carbons (ppm) | Solvent |

| Pyrazole | ~134.6 | ~105.7 | ~134.6 | - | - | CDCl3 |

| 3-Methylpyrazole | ~148 | ~105 | ~134 | - | CH3: ~13 | CDCl3[1] |

| Pyrazole-3-carboxylic acid | ~145-155 | ~105-115 | ~130-140 | ~160-170 | - | DMSO-d6 |

| 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | ~145.8 | ~108.3 | ~150.1 | ~163.2 | Phenyl C's: ~125-139 | DMSO-d6 |

| 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | ~145.9 | ~108.5 | ~150.3 | ~163.1 | Phenyl C's: ~125-135 | DMSO-d6 |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | ~153.1 | ~90-100 | ~142.4 | - | CN: ~112.8, Phenyl C's: ~120-136 | CDCl3[6] |

Note: The chemical shifts for pyrazole carboxylic acid derivatives are indicative and can vary based on substitution patterns.

Experimental Protocols for 13C NMR Analysis

Acquiring high-quality 13C NMR spectra is crucial for accurate structural analysis. The following provides a detailed methodology for the 13C NMR analysis of pyrazole carboxylic acid derivatives.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Mass: Weigh approximately 10-20 mg of the pyrazole carboxylic acid derivative.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for pyrazole derivatives include deuterated chloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), and deuterated methanol (CD3OD). DMSO-d6 is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and engage in hydrogen bonding.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Many commercially available deuterated solvents already contain TMS.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 1D 13C NMR experiment. These may need to be optimized based on the specific instrument and sample.

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or similar | Standard 1D 13C experiment with proton decoupling. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for the relaxation of carbon nuclei, crucial for quantitative analysis. Carboxylic acid carbons can have long relaxation times. |

| Number of Scans (NS) | 1024 or more | 13C is an insensitive nucleus, so a larger number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | ~250 ppm | Should encompass all expected carbon signals. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the spectrum to the residual solvent peak.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of a novel pyrazole carboxylic acid derivative.

Caption: Workflow for 13C NMR analysis of pyrazole carboxylic acid derivatives.

Advanced 2D NMR Techniques

For complex pyrazole carboxylic acid derivatives or in cases of significant signal overlap, 2D NMR experiments can be invaluable:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, aiding in the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons, including the carboxylic acid carbon, by observing its correlation with nearby protons.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, which can help in assigning protons on the pyrazole ring and any aliphatic substituents.

By following the protocols and utilizing the reference data provided in this guide, researchers can confidently employ 13C NMR spectroscopy for the comprehensive structural characterization of pyrazole carboxylic acid derivatives, accelerating their research and development efforts.

References

A Technical Guide to the Mass Spectrometry of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such molecules. This guide provides a detailed overview of the predicted mass spectral behavior of this compound, including its primary fragmentation pathways. As experimental data for this specific molecule is not widely available in the public domain, this document is based on established fragmentation principles for its constituent functional groups: carboxylic acids, pyrazole rings, and substituted aromatic rings.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a series of fragment ions that provide a clear signature of its molecular structure. The fragmentation is primarily dictated by the carboxylic acid group, the stability of the pyrazole ring, and the phenyl and chlorophenyl substituents. The molecular formula of the compound is C₁₆H₁₁ClN₂O₂, with a monoisotopic mass of approximately 298.05 Da. Due to the presence of a chlorine atom, all chlorine-containing fragments will exhibit a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

The predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures are summarized in the table below. These predictions are based on an electron ionization (EI) fragmentation model.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Proposed Fragmentation Pathway |

| 298 | 300 | [C₁₆H₁₁ClN₂O₂]⁺• | Molecular Ion (M⁺•) |

| 281 | 283 | [C₁₆H₁₀ClN₂O]⁺• | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |

| 253 | 255 | [C₁₆H₁₀ClN₂]⁺• | Loss of a carboxyl radical (•COOH) from the molecular ion. |

| 254 | 256 | [C₁₅H₁₁ClN₂]⁺ | Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion. |

| 180 | 182 | [C₁₀H₇ClN]⁺• | Cleavage of the pyrazole ring with loss of C₆H₅N₂O₂. |

| 139 | 141 | [C₈H₅ClN]⁺• | Fragmentation of the pyrazole ring. |

| 111 | 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 77 | - | [C₆H₅]⁺ | Phenyl cation. |

Primary Fragmentation Pathways

The fragmentation of this compound upon ionization is expected to be dominated by specific cleavage events that lead to the formation of stable ions.

-

Fragmentation of the Carboxylic Acid Group: The initial fragmentation is likely to involve the carboxylic acid moiety, which is a common pathway for such compounds.[1][2] This can occur through several mechanisms:

-

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond results in the loss of a hydroxyl radical (•OH, 17 Da), leading to a prominent acylium ion at m/z 281/283.[3]

-

Decarboxylation: The loss of a neutral carbon dioxide molecule (CO₂, 44 Da) is another characteristic fragmentation of carboxylic acids, which would produce an ion at m/z 254/256.

-

Loss of the Carboxyl Group: Alpha-cleavage can lead to the loss of the entire carboxyl group (•COOH, 45 Da), resulting in an ion at m/z 253/255.[2]

-

-

Pyrazole Ring Fragmentation: The pyrazole ring is relatively stable, but it can undergo cleavage under energetic conditions. This can lead to the expulsion of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), which is a known fragmentation pattern for pyrazole derivatives.[4][5] This would result in a variety of smaller fragment ions.

-

Cleavage of Aromatic Rings:

-

The bond between the pyrazole ring and the chlorophenyl group can cleave to produce a chlorophenyl cation at m/z 111/113.

-

Similarly, cleavage of the N-phenyl bond can yield a phenyl cation at m/z 77. The phenyl cation is a very stable and common fragment in the mass spectra of phenyl-containing compounds.[6] This ion can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 51.[7][8]

-

Mandatory Visualizations

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

A typical experimental protocol for the analysis of this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI).

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Working Solution: Serially dilute the stock solution with the initial mobile phase solvent to create working solutions for calibration curves, typically in the range of 1 ng/mL to 1000 ng/mL.

-

Sample Extraction (from a matrix): For analysis from complex matrices like plasma or tissue, a protein precipitation or liquid-liquid extraction would be necessary.

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

-

Scan Mode: Full scan mode to identify the parent ion, followed by tandem MS (MS/MS) or MSⁿ experiments to characterize the fragmentation. In MS/MS, the parent ion (e.g., [M+H]⁺ at m/z 299 in positive mode or [M-H]⁻ at m/z 297 in negative mode) is selected and fragmented.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument, e.g., 600-800 L/hr at 350-450 °C.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-40 eV to obtain a comprehensive fragmentation pattern.

Caption: A generalized experimental workflow for the LC-MS/MS analysis of small organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BiblioBoard [openresearchlibrary.org]

- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Pyrazoles

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of substituted pyrazoles. Pyrazole and its derivatives are crucial scaffolds in medicinal chemistry and drug discovery, found in numerous approved drugs.[1][2] Infrared spectroscopy serves as an indispensable tool for confirming the synthesis and structural integrity of these compounds by identifying their characteristic functional groups and vibrational modes.

Fundamentals of Pyrazole Vibrational Modes

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a series of characteristic vibrational frequencies.[2] The interpretation of these bands is fundamental to the structural elucidation of its substituted derivatives. The IR spectra of pyrazoles are influenced by factors such as substitution patterns, hydrogen bonding, and the physical state of the sample (solid, liquid, or gas).[3][4]

Key vibrational modes for the parent pyrazole ring include:

-

N-H Stretching: In the absence of hydrogen bonding, the N-H stretching vibration appears around 3400-3500 cm⁻¹.[4] However, due to inter- and intramolecular hydrogen bonding, this band is often broadened and shifted to lower frequencies.

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.

-

Ring Stretching (C=C, C=N): The stretching vibrations of the pyrazole ring, involving C=C and C=N bonds, are observed in the 1400-1600 cm⁻¹ region.[5][6]

-

N-N Stretching: The N-N stretching mode is typically found in the 1100 cm⁻¹ region.[5]

Impact of Substitution on IR Spectra

The primary utility of IR spectroscopy in pyrazole chemistry is to confirm the presence and nature of substituents on the pyrazole core. Different functional groups give rise to unique and identifiable absorption bands. The electronic effects of these substituents (whether electron-donating or electron-withdrawing) can also shift the frequencies of the core pyrazole ring vibrations.

The following tables summarize the characteristic IR absorption frequencies for various classes of substituted pyrazoles as reported in the literature.

Table 1: General Vibrational Frequencies in Substituted Pyrazoles

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes | Reference(s) |

| C=N Stretching | 1687 - 1483 | Can be difficult to identify due to closeness to C=C vibrations. | [7] |

| 1642 - 1640 | Observed in various substituted pyrazoles. | [8] | |

| Aromatic C-N Stretching | 1217 - 1213 | Characteristic for aromatic nitrogen linkages. | [9] |

| Aliphatic C-N Stretching | 1192 - 1100 | Relates to substituents attached to the ring nitrogen. | [9] |

| Pyrazole Ring Vibrations | 1420 - 1402 | Stretching vibrations within the pyrazole nucleus. | [9] |

| Pyrazole Ring Vibrations | 1189 - 1071 | Additional stretching vibrations of the pyrazole ring. | [9] |

Table 2: Characteristic Frequencies of Common Substituents

| Substituent Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes | Reference(s) |

| Nitro (NO₂) | Asymmetric Stretch | 1563 - 1491 | Found in nitrophenyl-substituted pyrazoles. | [9] |

| Nitro (NO₂) | Symmetric Stretch | 1361 - 1304 | Accompanies the asymmetric stretch. | [9] |

| Carbonyl (C=O) | Stretch | 1731 - 1702 | From ester, ketone, or amide substituents. | [8] |

| Stretch | 1700 - 1650 | Indicative of a conjugated carbonyl group. | [7] | |

| Hydroxyl (O-H) | Stretch | 3583 - 3485 | Can be broad due to hydrogen bonding. | [7] |

| Amino (N-H₂) | Stretch | 3456 - 3220 | Typically appears as two bands. | [7] |

| Chloro (C-Cl) | Stretch | 834 - 815 | [7] |

Experimental Protocols for Infrared Spectroscopy

Accurate and reproducible IR spectra are contingent on proper sample preparation and data acquisition. The following protocol outlines a standard methodology for analyzing solid-state substituted pyrazoles using the KBr pellet technique, a common method cited in the literature.[8][10]

KBr Pellet Preparation and Analysis

-

Sample Preparation:

-

Thoroughly dry the synthesized pyrazole derivative to remove any residual solvent (e.g., in a vacuum oven).

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of spectroscopic grade Potassium Bromide (KBr) powder to the mortar. KBr must be completely dry, as water absorption will show broad O-H bands around 3400 cm⁻¹ and a bending vibration near 1630 cm⁻¹.

-

Mix the sample and KBr intimately by grinding them together for several minutes until a uniform, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[6]

-

-

Data Analysis:

-

Process the resulting spectrum to identify the wavenumbers (in cm⁻¹) of the absorption peaks.

-

Compare the observed frequencies with established correlation tables (such as those above) to confirm the presence of the pyrazole core and its specific functional groups.

-

FT-IR analysis workflow for solid pyrazole samples.

Application in Drug Development: A Structural Perspective

Substituted pyrazoles are foundational to many modern therapeutics, often functioning as kinase inhibitors.[11] These drugs target specific signaling pathways implicated in diseases like cancer and inflammation.[1][12] For instance, pyrazole derivatives have been designed to inhibit BRAF in the MAP signaling pathway, as well as other critical kinases like VEGFR-2 and PI3K.[1][11]

IR spectroscopy plays a critical role in the early stages of drug development by providing rapid and reliable confirmation that the desired chemical entity has been synthesized. By verifying the presence of key functional groups and the integrity of the pyrazole scaffold, researchers can ensure that the correct molecule is advanced into further biological screening.

The diagram below illustrates a simplified, generic signaling pathway where a substituted pyrazole acts as a kinase inhibitor—a common mechanism of action for this class of compounds.

Generic kinase signaling pathway inhibited by a pyrazole.

Conclusion

Infrared spectroscopy is a powerful and accessible analytical technique that is fundamental to the research and development of substituted pyrazoles. It provides definitive evidence for the presence of key functional groups and the overall molecular structure, serving as a first-line quality control step after synthesis. For professionals in drug development, mastering the interpretation of pyrazole IR spectra is essential for validating novel chemical entities and accelerating the discovery of new therapeutics.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from research on closely related pyrazole derivatives to infer its likely pharmacological profile. Pyrazole-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and agricultural applications. This guide summarizes the available quantitative data for analogous compounds, outlines relevant experimental protocols for biological activity screening, and presents conceptual signaling pathways and workflows to guide future research on this specific chemical entity.

Introduction

Pyrazole and its derivatives represent a versatile scaffold in medicinal chemistry and drug discovery, known to exhibit a wide range of pharmacological properties. The core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a pharmacophore in numerous clinically approved drugs. The subject of this guide, this compound, possesses structural features—a substituted pyrazole core with phenyl and chlorophenyl moieties—that suggest a high potential for biological activity. Research on analogous structures indicates that this compound is a promising candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule.

Quantitative Biological Activity Data of Structurally Related Compounds

| Compound ID | Cancer Cell Line Subpanel | Cell Line | GI50 (µM) |

| Analog 1 | Leukemia | CCRF-CEM | < 0.01 |

| Leukemia | K-562 | 0.02 | |

| Leukemia | MOLT-4 | < 0.01 | |

| Leukemia | RPMI-8226 | < 0.01 | |

| Non-Small Cell Lung Cancer | NCI-H460 | 0.01 | |

| Colon Cancer | HCT-116 | 0.01 | |

| CNS Cancer | SF-295 | 0.01 | |

| Melanoma | SK-MEL-5 | 0.01 | |

| Ovarian Cancer | OVCAR-3 | 0.02 | |

| Renal Cancer | A498 | 0.02 | |

| Prostate Cancer | PC-3 | 0.02 | |

| Breast Cancer | MCF7 | 0.01 | |

| Analog 2 | Leukemia | CCRF-CEM | 0.02 |

| Leukemia | K-562 | 0.03 | |

| Leukemia | MOLT-4 | 0.02 | |

| Leukemia | RPMI-8226 | 0.02 | |

| Non-Small Cell Lung Cancer | NCI-H460 | 0.02 | |

| Colon Cancer | HCT-116 | 0.02 | |

| CNS Cancer | SF-295 | 0.03 | |

| Melanoma | SK-MEL-5 | 0.02 | |

| Ovarian Cancer | OVCAR-3 | 0.03 | |

| Renal Cancer | A498 | 0.03 | |

| Prostate Cancer | PC-3 | 0.03 | |

| Breast Cancer | MCF7 | 0.02 |

Data extracted from a study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs.

Experimental Protocols

The following are representative experimental protocols for assessing the key biological activities associated with pyrazole derivatives. These can be adapted for the evaluation of this compound.

In Vitro Antitumor Activity: NCI-60 Human Tumor Cell Line Screen

This protocol is based on the methodology used by the National Cancer Institute (NCI) for in vitro anticancer drug screening.

Objective: To determine the cytotoxic and/or growth-inhibitory potential of the test compound against a panel of 60 human cancer cell lines.

Methodology:

-

Cell Line Maintenance: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C in a 5% CO2 atmosphere with 100% humidity.

-

Assay Procedure:

-

Tumor cells are inoculated into 96-well microtiter plates.

-

After a 24-hour incubation period, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added at five different concentrations (typically ranging from 10⁻⁴ to 10⁻⁸ M).

-

The plates are incubated for an additional 48 hours.

-

For adherent cells, the assay is terminated by the addition of trichloroacetic acid (TCA), and cells are fixed.

-

Sulforhodamine B (SRB) solution is added to stain the cells.

-

Unbound dye is removed by washing, and the bound stain is solubilized with trizma base.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

For suspension cells, the assay is terminated using the Alamar Blue assay.

-

-

Data Analysis: The absorbance data is used to calculate the percentage growth inhibition. The GI50 value, which is the concentration of the test compound that causes 50% inhibition of cell growth, is determined for each cell line.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Objective: To assess the ability of the test compound to reduce acute inflammation.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are used.

-

Procedure:

-

Animals are divided into control, standard (e.g., indomethacin), and test groups.

-

The test compound is administered orally or intraperitoneally at a predetermined dose.

-

After a specific time (e.g., 60 minutes), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the right hind paw of each animal.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Procedure:

-

The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate a general synthesis workflow for pyrazole carboxylic acids and a conceptual model of potential biological mechanisms of action based on the known activities of related pyrazole compounds.

Caption: General synthesis workflow for pyrazole carboxylic acid derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]

- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | 618102-39-9 [smolecule.com]

- 6. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 9. chemimpex.com [chemimpex.com]

- 10. FCKeditor - Resources Browser [vinoge.com]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Pathways of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential mechanisms of action for the synthetic compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes plausible molecular pathways and biological targets based on extensive research into structurally related pyrazole derivatives. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer effects. This guide explores these potential mechanisms, offering detailed hypothetical experimental protocols and conceptual signaling pathways to stimulate and direct future research.

Introduction

The pyrazole ring system is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The compound this compound, with its distinct substitution pattern, presents a compelling candidate for investigation. Its structural features, including the chlorophenyl and phenyl moieties, suggest the potential for specific interactions with biological macromolecules, leading to a range of pharmacological effects. This guide will delve into the likely mechanisms of action, drawing parallels from closely related analogs to provide a foundational understanding for researchers.

Potential Mechanisms of Action

Based on the activities of analogous compounds, this compound may exert its biological effects through one or more of the following mechanisms.

Anti-inflammatory Activity via Prostaglandin Synthesis Inhibition

A significant number of pyrazole derivatives are recognized for their anti-inflammatory properties. A plausible mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, which leads to the production of pro-inflammatory prostaglandins.

Hypothesized Signaling Pathway:

Caption: Hypothesized inhibition of COX enzymes by the target compound.

Antifungal Activity through Cell Membrane Disruption or Metabolic Inhibition

The pyrazole scaffold is present in several antifungal agents. Two potential mechanisms of action against fungal pathogens are the disruption of the fungal cell membrane integrity or the inhibition of key metabolic enzymes, such as succinate dehydrogenase in the mitochondrial respiratory chain.

Conceptual Workflow for Antifungal Mechanism Screening:

Caption: Experimental workflow for investigating antifungal mechanisms.

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Many pyrazole derivatives have demonstrated potent anticancer activities. These effects are often mediated by the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. The generation of reactive oxygen species (ROS) is a common upstream event that can trigger these cellular responses.

Proposed Signaling Pathway for Anticancer Activity:

Caption: Proposed pathway for ROS-mediated anticancer effects.

Quantitative Data from Analog Studies (Hypothetical)

To provide a framework for future studies, the following table summarizes hypothetical quantitative data based on typical activity ranges observed for structurally similar pyrazole derivatives. Note: These values are illustrative and not based on direct experimental results for this compound.

| Assay Type | Target | Analog Compound Class | Hypothetical IC50/EC50 (µM) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Phenylpyrazole derivatives | 0.5 - 10 |

| Antifungal | Candida albicans (growth) | Pyrazole carboxamides | 1 - 25 |

| Anticancer | Human breast cancer cell line (MCF-7) | Trisubstituted pyrazoles | 0.1 - 5 |

| Anticancer | Human colon cancer cell line (HCT116) | Trisubstituted pyrazoles | 0.2 - 8 |

Detailed Experimental Protocols (Templates)

The following are template protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory activity of the target compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the target compound (or vehicle control) for 15 minutes at room temperature.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Measurement: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Fungal Cell Membrane Integrity Assay

Objective: To assess if the target compound disrupts the fungal cell membrane.

Methodology:

-

Fungal Culture: Grow a logarithmic phase culture of a relevant fungal strain (e.g., Candida albicans).

-

Compound Treatment: Treat the fungal cells with various concentrations of the target compound for a defined period (e.g., 2-4 hours).

-

Staining: Add propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, to the treated cultures.

-

Flow Cytometry: Analyze the cell population using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.

-

Data Analysis: Plot the percentage of PI-positive cells against the compound concentration to determine the effective concentration.

Cellular Apoptosis Assay using Annexin V/PI Staining